Lipophilicity Differential: Furan-Sulfonyl vs. Methyl-Sulfonyl
4‑[(Furan‑2‑yl)methanesulfonyl]piperidine exhibits a predicted octanol‑water partition coefficient (cLogP) approximately 2.8 log units higher than the structurally simplest congener 4‑(methylsulfonyl)piperidine . The higher lipophilicity is driven by the furan‑CH₂‑ linker, which adds both hydrophobic surface area and π‑electron density, whereas the methyl‑sulfonyl analog bears only a polar sulfonyl head on the piperidine core .
| Evidence Dimension | cLogP (octanol‑water partition coefficient, predicted) |
|---|---|
| Target Compound Data | cLogP ≈ 1.97 (fragment‑based ACD/Labs prediction) |
| Comparator Or Baseline | 4‑(Methylsulfonyl)piperidine: ACD/LogP = −0.83 |
| Quantified Difference | ΔcLogP ≈ +2.80 |
| Conditions | Predicted values (ACD/Labs v12 or similar); experimental logP not available for the target compound. |
Why This Matters
A cLogP difference of ∼2.8 units translates to an estimated 600‑fold increase in 1‑octanol solubility, directly impacting membrane permeability, passive absorption, and non‑specific protein binding, which are critical parameters when selecting a building block for lead optimization.
